1,4-Dichloropentane
Overview
Description
1,4-Dichloropentane is an organic compound with the molecular formula C5H10Cl2This compound is used in various chemical reactions and industrial applications due to its reactivity and structural properties .
Preparation Methods
1,4-Dichloropentane can be synthesized through several methods. One common synthetic route involves the chlorination of pentane. This process typically uses chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms on the pentane molecule . Another method involves the reaction of 1,4-pentanediol with thionyl chloride (SOCl2) to produce this compound .
Chemical Reactions Analysis
1,4-Dichloropentane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes or alkynes.
Oxidation and Reduction: While less common, it can also be involved in oxidation and reduction reactions depending on the reagents and conditions used.
Scientific Research Applications
1,4-Dichloropentane is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-dichloropentane in chemical reactions typically involves the formation of carbocations or carbanions, depending on the reaction conditions. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms . In elimination reactions, the compound can form double or triple bonds through the removal of hydrogen and chlorine atoms .
Comparison with Similar Compounds
1,4-Dichloropentane can be compared to other dichlorinated alkanes such as 1,2-dichloroethane and 1,3-dichloropropane. While all these compounds contain two chlorine atoms, their reactivity and applications differ due to the position of the chlorine atoms on the carbon chain . For example, 1,2-dichloroethane is commonly used as a solvent and in the production of vinyl chloride, whereas 1,3-dichloropropane is used in the synthesis of various chemicals .
Properties
IUPAC Name |
1,4-dichloropentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2/c1-5(7)3-2-4-6/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZUPZAYWWVHIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40278125, DTXSID00870725 | |
Record name | 1,4-Dichloropentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40278125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERAPP_54798 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626-92-6 | |
Record name | 1,4-Dichloropentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dichloropentane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6291 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Dichloropentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40278125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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